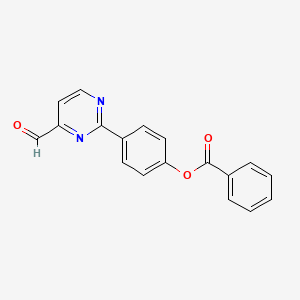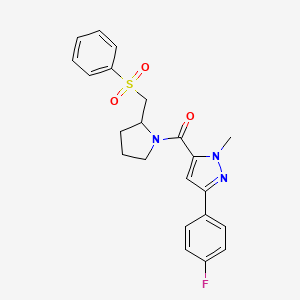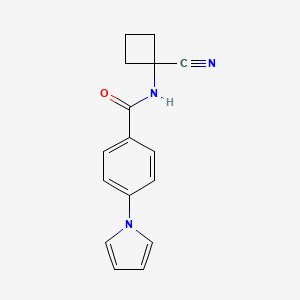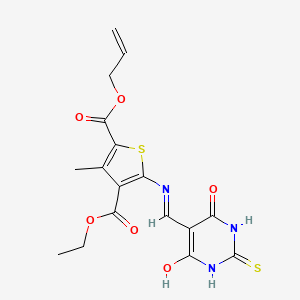
(S)-(-)-1-(2-萘基)乙醇
描述
(S)-(-)-1-(2-Naphthyl)ethanol is a chiral alcohol with the molecular formula C12H12O. It is characterized by the presence of a naphthyl group attached to the second carbon of the ethanol chain. This compound is notable for its optical activity, with the (S)-enantiomer being the focus of various studies due to its unique properties and applications.
科学研究应用
(S)-(-)-1-(2-Naphthyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
(S)-(-)-1-(2-Naphthyl)ethanol can be synthesized through several methods:
Reduction of 2-Acetylnaphthalene: One common method involves the reduction of 2-acetylnaphthalene using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the alcohol.
Industrial Production Methods
In industrial settings, the production of (S)-(-)-1-(2-Naphthyl)ethanol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric purity and yield.
化学反应分析
Types of Reactions
(S)-(-)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-acetylnaphthalene.
Reduction: Further reduction can lead to the formation of 2-naphthylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-Acetylnaphthalene
Reduction: 2-Naphthylmethane
Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.
作用机制
The mechanism of action of (S)-(-)-1-(2-Naphthyl)ethanol involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, inducing stereoselectivity in reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
(S)-(-)-1-(2-Naphthyl)ethanol can be compared with other similar compounds such as:
®-(+)-1-(2-Naphthyl)ethanol: The enantiomer of (S)-(-)-1-(2-Naphthyl)ethanol, which has different optical activity and potentially different biological activity.
2-Naphthol: A related compound with a hydroxyl group directly attached to the naphthyl ring, differing in reactivity and applications.
2-Acetylnaphthalene: The ketone form of (S)-(-)-1-(2-Naphthyl)ethanol, used in different synthetic applications.
The uniqueness of (S)-(-)-1-(2-Naphthyl)ethanol lies in its chiral nature and its ability to induce stereoselectivity in chemical reactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
(1S)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)

![6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride](/img/structure/B2441622.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)
![methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B2441632.png)

![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)

![N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2441642.png)
